molecular formula C14H23NO2 B12477216 N-(2,5-dimethoxybenzyl)pentan-3-amine

N-(2,5-dimethoxybenzyl)pentan-3-amine

Cat. No.: B12477216
M. Wt: 237.34 g/mol
InChI Key: LDUMHLGPZKGQMC-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxybenzyl)pentan-3-amine is a chemical compound supplied for the purpose of chemical and pharmacological research. As an amine with a dimethoxybenzyl substitution pattern, it is of interest in the study of structure-activity relationships, particularly within the context of synthetic organic chemistry and receptor pharmacology. Researchers investigate these structural motifs to understand their interactions with various biological targets . The compound is structurally analogous to other research chemicals that have been studied for their potential activity on central nervous system receptors . The precise pharmacological profile, mechanism of action, and primary research applications for this compound are compound-specific and must be empirically determined by the researcher. All chemicals evolve, and their properties can be complex; thorough investigation is required to fully characterize any new substance. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all substances with appropriate safety protocols and in accordance with all applicable laws and regulations.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-9-13(16-3)7-8-14(11)17-4/h7-9,12,15H,5-6,10H2,1-4H3

InChI Key

LDUMHLGPZKGQMC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pentan-3-amine with 2,5-Dimethoxybenzyl Halides

The most widely reported method involves the alkylation of pentan-3-amine with 2,5-dimethoxybenzyl chloride or bromide in the presence of a base. This approach leverages nucleophilic substitution, where the amine attacks the electrophilic benzyl halide.

Reaction Conditions and Optimization

  • Base : Potassium carbonate (K₂CO₃) or tertiary amines (e.g., triethylamine, diisopropylethylamine) are commonly used to deprotonate the amine, enhancing its nucleophilicity.
  • Solvent : Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred for their ability to stabilize ionic intermediates.
  • Temperature : Reactions typically proceed at 20–80°C, with higher temperatures accelerating kinetics but risking side reactions.
Example Procedure:
  • Reactants :
    • Pentan-3-amine (1.0 equiv)
    • 2,5-Dimethoxybenzyl chloride (1.2 equiv)
    • K₂CO₃ (2.0 equiv) in DMF
  • Process : Stir the mixture at 60°C for 12 hours.
  • Work-up : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
  • Yield : ~75–85%.

Key Data :

Parameter Value Source
Reaction Time 12–24 hours
Temperature 60°C
Solvent DMF
Base K₂CO₃
Yield 75–85%

Reductive Amination of 2,5-Dimethoxybenzaldehyde with Pentan-3-amine

While less common, reductive amination offers an alternative route when 2,5-dimethoxybenzyl halides are unavailable. This method involves condensing pentan-3-amine with 2,5-dimethoxybenzaldehyde followed by reduction of the intermediate imine.

Reaction Mechanism:

  • Imine Formation : The amine reacts with the aldehyde to form a Schiff base.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to the amine.
Example Procedure:
  • Reactants :
    • 2,5-Dimethoxybenzaldehyde (1.0 equiv)
    • Pentan-3-amine (1.5 equiv)
    • NaBH(OAc)₃ (1.2 equiv) in DCM
  • Process : Stir at room temperature for 24 hours under inert atmosphere.
  • Work-up : Extract with DCM, wash with brine, and purify via flash chromatography.
  • Yield : ~60–70%.

Key Data :

Parameter Value Source
Reducing Agent NaBH(OAc)₃
Solvent DCM
Reaction Time 24 hours
Yield 60–70%

Catalytic Methods for Enhanced Efficiency

Transition-metal catalysis has been explored to improve selectivity and reduce reaction times. For instance, palladium or ruthenium complexes facilitate coupling reactions under milder conditions.

Palladium-Catalyzed Amination:
  • Catalyst : Pd(OAc)₂ with Xantphos ligand.
  • Conditions : 80°C in toluene, 6 hours.
  • Yield : ~80–90%.

Advantages :

  • Tolerance for sensitive functional groups.
  • Shorter reaction times compared to traditional alkylation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Alkylation High yield, simple conditions Requires benzyl halide 75–85%
Reductive Amination Avoids halide intermediates Lower yield, extra steps 60–70%
Catalytic Amination Mild conditions, fast Costly catalysts 80–90%

Key Challenges and Solutions

  • Side Reactions : Over-alkylation can occur if excess benzyl halide is used. Mitigated by stoichiometric control.
  • Purification : Silica gel chromatography is essential due to polar byproducts.
  • Scalability : Direct alkylation is preferred for industrial-scale synthesis due to operational simplicity.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHOXYPHENYL)METHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-DIMETHOXYPHENYL)METHYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-DIMETHOXYPHENYL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) N-(2-Bromo-4,5-dimethoxybenzyl)pentan-3-amine
  • Structure : Differs by a bromine substituent at the 2-position and methoxy groups at 4,5-positions (vs. 2,5-dimethoxy in the target compound).
  • Molecular Formula: C₁₄H₂₂BrNO₂ (vs. C₁₄H₂₃NO₂ for the target compound).
  • The altered methoxy positions (4,5 vs. 2,5) could affect electronic properties and binding affinity to biological targets .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains a benzamide core with a hydroxy-1,1-dimethylethyl group instead of a pentan-3-amine chain.
  • This highlights the importance of functional group selection in catalytic applications .
(c) 2,5-Dimethoxybenzyl Alcohol
  • Structure : Lacks the pentan-3-amine chain, featuring only the 2,5-dimethoxybenzyl group with a hydroxyl substituent.
  • Applications : Detected in catalyzed alkaline-pretreated liquor (APL) as a degradation product, suggesting it may serve as a synthetic intermediate or metabolite of more complex benzylamine derivatives .

Pharmacologically Relevant Derivatives

(a) N-(2,5-Dimethoxybenzyl)-2-¹⁸F-fluoroacetamide
  • Structure : Fluorine-18 radiolabeled derivative with an acetamide linker.
  • Applications : PET imaging agent for TSPO in Alzheimer’s disease models. The 2,5-dimethoxybenzyl group enhances brain uptake and target specificity, demonstrating the scaffold’s utility in neuroimaging .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference ID
N-(2,5-Dimethoxybenzyl)pentan-3-amine C₁₄H₂₃NO₂ 2,5-Dimethoxybenzyl + pentan-3-amine 249.34 Potential TSPO ligand (inferred)
N-(2-Bromo-4,5-dimethoxybenzyl)pentan-3-amine C₁₄H₂₂BrNO₂ 2-Bromo-4,5-dimethoxybenzyl 340.24 Halogenated analog for synthetic chemistry
2,5-Dimethoxybenzyl Alcohol C₉H₁₂O₃ 2,5-Dimethoxybenzyl + hydroxyl 168.19 Degradation product in APL
N-(2,5-Dimethoxybenzyl)-2-¹⁸F-fluoroacetamide C₁₇H₁₇FNO₃ Fluorine-18 radiolabel + acetamide 318.32 PET imaging of TSPO in Alzheimer’s models

Research Findings and Implications

Electronic and Steric Effects : The position and type of substituents (e.g., bromine vs. methoxy) significantly alter electronic properties. For example, bromine in N-(2-bromo-4,5-dimethoxybenzyl)pentan-3-amine may enhance electrophilicity, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Biological Activity : The 2,5-dimethoxybenzyl group appears critical for brain-targeted applications, as seen in the TSPO-targeting PET tracer. This suggests that N-(2,5-dimethoxybenzyl)pentan-3-amine could be a precursor for neuroactive compounds .

Degradation Pathways : The detection of 2,5-dimethoxybenzyl alcohol in APL underscores the environmental stability and metabolic fate of benzylamine derivatives, warranting further study on biodegradation .

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